molecular formula C9H4BrClO2S B2883309 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid CAS No. 1934530-17-2

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B2883309
CAS No.: 1934530-17-2
M. Wt: 291.54
InChI Key: BQYHPIJNIPMCQW-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C9H4BrClO2S. It is a derivative of benzothiophene, a sulfur-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination and chlorination of benzothiophene derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where benzothiophene is treated with bromine and chlorine in controlled environments to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide.

    Electrophilic Reagents: Bromine, chlorine.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
  • 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
  • 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid

Comparison: The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .

Properties

IUPAC Name

4-bromo-5-chloro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO2S/c10-8-4-3-7(9(12)13)14-6(4)2-1-5(8)11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYHPIJNIPMCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=C2)C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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